molecular formula C8H7NO5 B1610197 4-methoxypyridine-2,6-dicarboxylic Acid CAS No. 52062-26-7

4-methoxypyridine-2,6-dicarboxylic Acid

Cat. No. B1610197
CAS RN: 52062-26-7
M. Wt: 197.14 g/mol
InChI Key: INGKNNWONGEVCL-UHFFFAOYSA-N
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Description



  • Chemical Formula : C<sub>8</sub>H<sub>7</sub>NO<sub>5</sub>

  • IUPAC Name : 4-methoxypyridine-2,6-dicarboxylic acid

  • CAS Number : 52062-26-7

  • Molecular Weight : 197.14 g/mol

  • Appearance : Solid

  • Storage Temperature : Inert atmosphere, 2-8°C





  • Synthesis Analysis



    • The synthesis of this compound involves condensation reactions between appropriate acyl chlorides and aromatic amides.





  • Molecular Structure Analysis



    • The compound has an orthorhombic crystal structure with specific dimensions.

    • X-ray crystallography reveals its supramolecular features and intermolecular contacts.





  • Chemical Reactions Analysis



    • Further research is needed to explore specific chemical reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • Melting Point : 225-226°C (decomposition)

    • Boiling Point : 484.4°C (predicted)

    • Density : 1.496 g/cm³ (predicted)




  • Scientific Research Applications

    Coordination Chemistry and Metal-Organic Frameworks (MOFs)

    • Staircase Structures and Magnetic Studies : The reaction of chelidamic acid with Mn(OAc)₂ led to the formation of a 1D staircase structure. This structure, upon dehydration, demonstrated a breakdown from a 3D to a simpler form, emphasizing its potential in designing coordination polymers with specific magnetic properties (Ghosh et al., 2005).

    • Metal-Organic Frameworks Based on Hydroxypyridine-Dicarboxylic Acid : A study synthesized novel coordination polymers by self-assembling 4-hydroxypyridine-2,6-dicarboxylic acid with Zn(II) salts, demonstrating varied dimensional structures and suggesting applications in gas storage, separation technologies, or catalysis (Gao et al., 2006).

    Organic Synthesis and Catalysis

    • Synthesis of Enantiopure Pyridines : A practical two-step procedure for the synthesis of enantiopure pyridines was developed, showcasing the potential of 4-hydroxypyridine derivatives in the creation of molecules with stereogenic side chains for pharmaceutical applications (Eidamshaus et al., 2011).

    • Catalytic Activity in Cu(II) Complexes : The preparation of stable Cu(II) complexes with substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates and their use as catalysts for addition reactions highlights the role of pyridine derivatives in facilitating chemical transformations, important for organic synthesis (Drabina et al., 2010).

    Polymer Science

    • Ring-Opening Polymerization : Research demonstrated the ring-opening polymerization (ROP) of an O-carboxyanhydride monomer derived from L-malic acid using 4-methoxypyridine as a catalyst. This process underlines the application of pyridine derivatives in producing biodegradable polymers (Pounder et al., 2011).

    Photophysical Studies

    • Lanthanide Complexes for Organic Electronics : The synthesis of organic-soluble lanthanide complexes of 4-(4-alkoxyphenyl)-2,2′-bipyridine-6-carboxylic acids and their photophysical studies suggest their utility in the development of optoelectronic devices, highlighting the role of pyridine derivatives in enhancing the performance of these materials (Krinochkin et al., 2019).

    Safety And Hazards



    • Harmful if swallowed, inhaled, or in contact with skin or eyes.

    • Keep away from heat, sparks, and open flames.

    • Store under inert gas at 2-8°C.




  • Future Directions



    • Investigate its potential applications in pharmaceuticals, coordination chemistry, and supramolecular studies.




    Please note that further research and analysis are essential to uncover additional details about this compound. 🌟


    properties

    IUPAC Name

    4-methoxypyridine-2,6-dicarboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7NO5/c1-14-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    INGKNNWONGEVCL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=NC(=C1)C(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10440716
    Record name 4-methoxypyridine-2,6-dicarboxylic Acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10440716
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    197.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-methoxypyridine-2,6-dicarboxylic Acid

    CAS RN

    52062-26-7
    Record name 4-methoxypyridine-2,6-dicarboxylic Acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10440716
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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